JAK2 JH2 binder-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

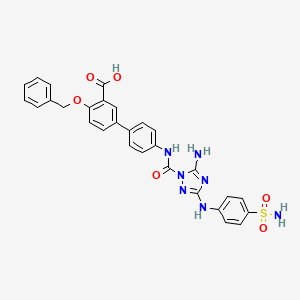

C29H25N7O6S |

|---|---|

Poids moléculaire |

599.6 g/mol |

Nom IUPAC |

5-[4-[[5-amino-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbonyl]amino]phenyl]-2-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35) |

Clé InChI |

KMNBCUUTUMNJGS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)NC(=O)N4C(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)N)N)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to JAK2 JH2 binder-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of JAK2 JH2 binder-1, a potent and selective small molecule targeting the pseudokinase domain of Janus Kinase 2 (JAK2). This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of JAK2

This compound, also identified as compound 11 in seminal research, functions as an allosteric inhibitor of JAK2.[1] It selectively binds to the pseudokinase (JH2) domain, a regulatory domain that negatively controls the activity of the adjacent kinase (JH1) domain. The binding of this ligand to the JH2 domain modulates the conformation of the JAK2 protein, thereby inhibiting the catalytic function of the JH1 domain. This allosteric mechanism is distinct from traditional ATP-competitive inhibitors that target the kinase domain directly.

The aberrant activation of the JAK2 signaling pathway, often driven by mutations in the JH2 domain such as the prevalent V617F mutation, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs).[1] this compound has demonstrated the ability to inhibit the downstream signaling of both wild-type (WT) and V617F mutant JAK2, highlighting its therapeutic potential.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, selectivity, and cellular activity.

Table 1: Binding Affinity of this compound

| Target Domain | Binding Affinity (Kd, nM) |

| JAK2 JH2 (WT) | 37.1 |

| JAK2 JH2 (V617F) | 37.1 |

| JAK2 JH1 | >10,000 |

Data sourced from Losi ME, et al. J Med Chem. 2022.[1]

Table 2: Selectivity Profile of this compound

| Selectivity Ratio | Value |

| JH1 / JH2 (WT) | >270-fold |

Calculated from the data presented in Table 1.

Table 3: Cellular Activity of this compound

| Cell Line | JAK2 Status | Effect | Concentration | Time Points (hours) |

| HEL | V617F mutant | Complete inhibition of STAT5 phosphorylation | 20 µM | 1, 3, 24, 48 |

| TF-1 | Wild-type | Complete inhibition of STAT5 phosphorylation | 20 µM | 1, 3, 24, 48 |

Data sourced from MedchemExpress product information, referencing Losi ME, et al. J Med Chem. 2022.[2]

Table 4: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| C.B-17 SCID-beige mouse xenograft | 25 mg/kg, i.v., 3 times per week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth |

Data sourced from MedchemExpress product information.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Competitive Fluorescence Polarization (FP) Assay for Binding Affinity

This assay was utilized to determine the binding affinity (Kd) of this compound to the JAK2 JH2 and JH1 domains.

-

Protein Expression and Purification: Recombinant human JAK2 JH2 (residues 536-812, wild-type and V617F mutant) and JAK2 JH1 (residues 836-1132) domains were expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The proteins were purified using affinity chromatography.

-

Fluorescent Probe: A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of the JH2 domain was used.

-

Assay Principle: The assay measures the change in fluorescence polarization when the fluorescent tracer is displaced from the protein by a competing ligand (this compound).

-

Procedure:

-

A constant concentration of the JAK2 JH2 or JH1 protein and the fluorescent tracer were incubated together in a 384-well plate.

-

Serial dilutions of this compound were added to the wells.

-

The plate was incubated at room temperature to reach binding equilibrium.

-

Fluorescence polarization was measured using a microplate reader.

-

-

Data Analysis: The IC50 values were determined by fitting the data to a four-parameter logistic equation. The Kd values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Western Blot Analysis for Cellular Activity (STAT5 Phosphorylation)

This method was employed to assess the inhibitory effect of this compound on the JAK2 signaling pathway in cells.

-

Cell Lines:

-

HEL cells (human erythroleukemia), which are homozygous for the JAK2 V617F mutation.

-

TF-1 cells (human erythroleukemia), which express wild-type JAK2 and are dependent on cytokines for growth.

-

-

Procedure:

-

Cells were seeded in appropriate culture media.

-

Cells were treated with various concentrations of this compound (or DMSO as a vehicle control) for different time points (1, 3, 24, and 48 hours).

-

For TF-1 cells, stimulation with a cytokine (e.g., erythropoietin) was performed to activate the JAK2 pathway.

-

After treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p-STAT5 bands was normalized to the total STAT5 bands to determine the extent of inhibition.

In Vivo Antitumor Activity in a Mouse Xenograft Model

This study evaluated the therapeutic efficacy of this compound in a preclinical cancer model.

-

Animal Model: C.B-17 SCID-beige mice were used. These mice are immunodeficient and can accept human tumor xenografts.

-

Tumor Implantation: Human tumor cells expressing the target (e.g., HEL cells) were subcutaneously injected into the mice.

-

Treatment Protocol:

-

Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

This compound was administered intravenously (i.v.) at a dose of 25 mg/kg, three times per week for three weeks. The control group received a vehicle solution.

-

-

Efficacy Assessment:

-

Tumor volume was measured regularly using calipers.

-

Animal body weight and general health were monitored throughout the study.

-

-

Data Analysis: Tumor growth curves were plotted for both the treatment and control groups to assess the antitumor activity of the compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the JAK2 signaling pathway and the experimental workflows.

References

The Discovery and Development of JAK2 JH2 Binder-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that are crucial for hematopoiesis and immune responses. The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs), with the V617F mutation in the pseudokinase (JH2) domain of JAK2 being a predominant driver.[1][2]

Unlike the highly conserved active kinase (JH1) domain, the JH2 domain presents a unique regulatory role. The discovery of small molecules that selectively bind to the JH2 domain offers a promising therapeutic strategy to allosterically modulate JAK2 activity, potentially with greater selectivity and fewer off-target effects than traditional ATP-competitive JH1 inhibitors. This technical guide provides an in-depth overview of the discovery and development of a notable example, "JAK2 JH2 binder-1" (also referred to as compound 11 in some literature), and other key molecules in this class.[3]

Quantitative Analysis of JAK2 JH2 Binders

The development of potent and selective JAK2 JH2 binders has been a key focus of research. The following tables summarize the binding affinities of "this compound" and other significant compounds, highlighting their potency and selectivity for the JH2 domain over the JH1 domain.

| Compound | Target Domain | Binding Affinity (Kd, nM) | Reference(s) |

| This compound (compound 11) | JAK2 JH2 | 37.1 | [3] |

Table 1: Binding Affinity of this compound. This table showcases the high potency of "this compound" for its target.

| Compound | Target Domain | Binding Affinity (Kd, nM) | Selectivity (JH1/JH2) | Reference(s) |

| JNJ-7706621 | JAK2 JH2 | 106 | ~0.3x | [1] |

| JAK2 JH1 | 31 | [1] | ||

| AT9283 | JAK2 JH2 | 1323 | ~0.008x | [4] |

| JAK2 JH1 | 11 | [4] | ||

| Diaminotriazole Cpd 10 | JAK2 JH2 (WT) | 560 | ~75x | [1] |

| JAK2 JH2 (V617F) | 580 | [1] | ||

| JAK2 JH1 | 42,000 | [1] | ||

| Indoloxytriazine Cpd 22 | JAK2 JH2 (V617F) | 65,000 | >1 (No JH1 binding detected) | [5] |

| JAK2 JH1 | No binding detected | [5] |

Table 2: Comparative Binding Affinities and Selectivities of Key JAK2 Binders. This table provides a comparative analysis of different chemical scaffolds, demonstrating the challenge and progress in achieving JH2 selectivity.

Experimental Protocols

The discovery and characterization of JAK2 JH2 binders rely on a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited in the development of these compounds.

Fluorescence Polarization (FP) Assay

This competitive binding assay is a high-throughput method used to determine the binding affinities of unlabeled compounds by measuring the displacement of a fluorescently labeled probe from the target protein.

-

Protein Preparation: Recombinant human JAK2 JH2 (wild-type and V617F mutant) and JH1 domains are expressed and purified.

-

Fluorescent Probe: A fluorescently labeled ligand with known affinity for the JAK2 JH2 ATP binding site is used. BODIPY-labeled ATP or a high-affinity ligand conjugate can be employed.

-

Assay Buffer: A typical buffer composition is 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

-

Procedure:

-

A constant concentration of the JAK2 JH2 protein and the fluorescent probe are incubated in the assay buffer in a microplate.

-

Serial dilutions of the test compounds are added to the wells.

-

The plate is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve, from which the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation:

-

The protein (e.g., JAK2 JH2) is placed in the sample cell.

-

The ligand (test compound) is loaded into the injection syringe.

-

Both protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES (pH 7.5) with 150 mM NaCl.

-

-

Instrumentation: The experiment is performed using an isothermal titration calorimeter.

-

Procedure:

-

The sample cell containing the protein solution is maintained at a constant temperature.

-

A series of small, precise injections of the ligand solution are made into the sample cell.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

X-ray Crystallography

This technique provides high-resolution structural information about the binding mode of a ligand to its target protein, guiding structure-activity relationship (SAR) studies and lead optimization.

-

Protein Crystallization:

-

Purified JAK2 JH2 protein is concentrated to a high concentration (e.g., 5-10 mg/mL).

-

The protein is mixed with a crystallization solution containing precipitants (e.g., polyethylene (B3416737) glycol), buffers, and salts.

-

Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).

-

-

Ligand Soaking or Co-crystallization:

-

Soaking: Apo-crystals of the protein are soaked in a solution containing the ligand.

-

Co-crystallization: The protein and ligand are mixed prior to setting up the crystallization trials.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the crystal structure is solved using molecular replacement and refined to yield a detailed 3D model of the protein-ligand complex.

-

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway and Intervention by a JH2 Binder

The following diagram illustrates the canonical JAK-STAT signaling pathway and the proposed mechanism of action for a JAK2 JH2 binder.

References

- 1. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering diaminotriazole ligands into ATP-mimetics for selective targeting of the Janus kinase 2 (JAK2) pseudokinase domain (JH2) - American Chemical Society [acs.digitellinc.com]

- 3. Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Affinity of JAK2 JH2 Binder-1 for the Pseudokinase Domain: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK2 pseudokinase domain, a key regulator of the catalytically active kinase (JH1) domain. The V617F mutation within the JH2 domain is a driver in many myeloproliferative neoplasms (MPNs), making selective JH2 binders a promising area of research.[1]

Executive Summary

"this compound," identified as compound 11 in the foundational study by Losi ME, et al. (2022), demonstrates high affinity and selectivity for the JAK2 pseudokinase domain over the active kinase domain.[2] This selectivity is a critical attribute for developing targeted therapies that can potentially overcome the limitations of current JAK inhibitors, which often target the highly conserved ATP-binding site of the kinase domain, leading to off-target effects. This guide summarizes the quantitative binding data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound was determined by measuring its binding affinity (dissociation constant, Kd) for the wild-type JAK2 pseudokinase domain (JH2 WT), the V617F mutant pseudokinase domain (JH2 V617F), and the active kinase domain (JH1). The data clearly illustrates a strong preference for the pseudokinase domain.

| Target Domain | Binding Affinity (Kd) in nM | Fold Selectivity (JH1/JH2 WT) |

| JAK2 JH2 WT | 37.1 | ~270x |

| JAK2 JH2 V617F | 45.3 | - |

| JAK2 JH1 | >10,000 | - |

Data sourced from Losi ME, et al. J Med Chem. 2022 Jun 23;65(12):8380-8400.[2]

Experimental Protocols: Fluorescence Polarization Assay

The binding affinity of this compound was determined using a competitive fluorescence polarization (FP) assay. This technique measures the displacement of a fluorescently labeled probe from the target protein by a test compound.

Materials:

-

Proteins: Recombinant human JAK2 JH1 (amino acids 836-1132), JAK2 JH2 WT (amino acids 532-834), and JAK2 JH2 V617F (amino acids 532-834) domains.

-

Fluorescent Probe: A high-affinity fluorescently labeled ligand that binds to the ATP-binding site of the JAK2 JH2 domain.

-

Test Compound: this compound (compound 11).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

-

Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Methodology:

-

Protein and Probe Preparation: The JAK2 protein domains and the fluorescent probe are diluted in the assay buffer to their optimal working concentrations. The final protein concentration is typically kept below the Kd of the probe-protein interaction to ensure assay sensitivity.

-

Compound Dilution: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Plate Preparation: The assay is performed in a low-volume, black, 384-well microplate.

-

Reaction Mixture: The reaction mixture, containing the respective JAK2 domain, the fluorescent probe, and varying concentrations of the test compound, is added to the wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

-

Data Analysis: The decrease in fluorescence polarization, caused by the displacement of the fluorescent probe by the test compound, is plotted against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is subsequently converted to a Kd value using the Cheng-Prusoff equation.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.

Caption: The canonical JAK-STAT signaling pathway.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a compound like this compound.

Caption: Experimental workflow for inhibitor selectivity profiling.

References

The Evolving Landscape of JAK2 JH2 Domain Binders: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a central role in hematopoiesis and immune response. While the catalytically active kinase domain (JH1) has been the traditional target for drug development, the pseudokinase domain (JH2) has emerged as a compelling alternative for achieving greater selectivity and overcoming the limitations of existing therapies. The discovery of the V617F mutation within the JH2 domain as a primary driver of myeloproliferative neoplasms (MPNs) has further intensified the search for small molecules that can modulate its function.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of reported JAK2 JH2 binders, offering insights into the chemical scaffolds, key interactions, and experimental methodologies that are paving the way for next-generation JAK2 inhibitors.

The Rationale for Targeting the JAK2 JH2 Domain

The JH2 domain, despite lacking significant catalytic activity, plays a crucial regulatory role over the JH1 domain.[4][5] It possesses an ATP-binding pocket and its conformation influences the activation state of the entire JAK2 protein.[3][4][7][8] The V617F mutation, located in the JH2 domain, leads to constitutive activation of JAK2 signaling, driving the pathogenesis of MPNs.[1][2][3][4][5][6] Targeting the JH2 domain offers a strategy to allosterically modulate JAK2 activity, with the potential for greater selectivity over the highly conserved ATP-binding site of the JH1 domain, thereby minimizing off-target effects and associated toxicities like anemia and thrombocytopenia.[3][5] Furthermore, developing binders specific to the mutant V617F JH2 could lead to disease-modifying therapies that selectively target the pathogenic clone.[9][10]

Key Chemical Scaffolds and Structure-Activity Relationship Insights

Medicinal chemistry efforts have led to the discovery and optimization of several chemical series that selectively bind to the JAK2 JH2 domain. The diaminotriazole core has proven to be a particularly fruitful starting point.

The Diaminotriazole Series: A Journey to Potency and Selectivity

Initial screening efforts identified non-selective kinase inhibitors that also bound to the JAK2 JH2 domain.[5][11] A significant breakthrough came with the optimization of a diaminotriazole lead compound, leading to potent, selective, and cell-permeable JH2 binders.[1][2][4] The SAR exploration around this scaffold has revealed several key principles:

-

Core Structure: The diaminotriazole core serves as a crucial scaffold for orienting substituents to interact with key residues in the ATP-binding pocket of the JH2 domain.

-

Hinge-Binding Motif: Interactions with the hinge region of the pseudokinase domain are critical for high-affinity binding.

-

Selectivity Pockets: Exploiting differences in the amino acid residues between the JH1 and JH2 ATP-binding sites is paramount for achieving selectivity. Structure-based drug design has been instrumental in modifying substituents to fit snugly into JH2-specific pockets while clashing with the corresponding regions in JH1.

-

Solvent Front Exposure: Modifications at the solvent-exposed regions of the molecule have been leveraged to improve physicochemical properties such as permeability and solubility without compromising binding affinity.

The systematic optimization of this series has yielded compounds with low-nanomolar binding affinity for the JAK2 JH2 domain and significant selectivity over the JH1 domain.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and selectivity of representative compounds from various chemical series targeting the JAK2 JH2 domain.

| Compound ID | Chemical Series | JH2 WT Kd (μM) | JH2 V617F Kd (μM) | JH1 Kd (μM) | Selectivity (JH1/JH2 WT) | Reference |

| Compound 2 | Diaminotriazole | 0.346 ± 0.034 | - | >6.5 | 19-fold | [4] |

| Compound 7 | Diaminotriazole | 0.129 ± 0.002 | - | - | - | [4] |

| Compound 13 | Diaminotriazole | low-nanomolar | - | - | >10-fold vs Compound 2 | [4] |

| JNJ-7706621 | Multi-kinase Inhibitor | - | - | - | Non-selective | [5][8] |

| Compound Series | IC50 Range (Cellular Assays) | Target Cells | Effect | Reference |

| Optimized Diaminotriazoles | - | WT and V617F JAK2 expressing cells | Inhibition of STAT5 phosphorylation | [1] |

| JAK2V617F selective inhibitors | 50-100 nM | JAK2V617F cell lines and primary patient CD34+ cells | Anti-proliferative activity | [9] |

Experimental Protocols

The discovery and characterization of JAK2 JH2 binders rely on a suite of biochemical, biophysical, and cellular assays.

Binding Assays

-

Fluorescence Polarization (FP): This is a high-throughput screening method used to identify compounds that displace a fluorescently labeled probe (e.g., BODIPY-ATP or a proprietary probe) from the ATP-binding site of the JH2 domain.[8][12]

-

Protocol Outline:

-

Recombinant JAK2 JH2 protein is incubated with a fluorescent probe.

-

Test compounds are added to the mixture.

-

The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by the test compound.

-

-

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between a ligand and a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Protocol Outline:

-

A solution of the ligand is titrated into a solution containing the JAK2 JH2 protein in the ITC cell.

-

The heat changes associated with each injection are measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters.

-

-

-

Thermal Shift Assay (TSA): This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound suggests binding.

-

Protocol Outline:

-

Recombinant JAK2 JH2 protein is mixed with a fluorescent dye that binds to unfolded proteins.

-

Test compounds are added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored. The temperature at which the protein unfolds (melts) is determined.

-

-

Cellular Assays

-

STAT5 Phosphorylation Assay: This assay assesses the functional consequence of JH2 binder engagement in a cellular context. Inhibition of JAK2 activity leads to a decrease in the phosphorylation of its downstream substrate, STAT5.

-

Protocol Outline:

-

Cells expressing either wild-type or V617F JAK2 are treated with the test compounds.

-

The cells are then lysed, and the level of phosphorylated STAT5 (pSTAT5) is quantified using methods such as Western blotting or ELISA.

-

-

-

Cell Proliferation/Viability Assays: These assays determine the effect of the compounds on the growth and survival of cell lines that are dependent on JAK2 signaling, particularly those harboring the V617F mutation.

-

Protocol Outline:

-

MPN model cell lines (e.g., SET-2, Ba/F3-EPOR-JAK2V617F) are cultured in the presence of varying concentrations of the test compounds.

-

Cell viability or proliferation is measured after a defined incubation period using reagents like MTT, resazurin, or by cell counting. The IC50 value is then determined.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for the discovery and characterization of JAK2 JH2 binders.

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Caption: A typical drug discovery workflow for JAK2 JH2 binders.

Future Directions and Conclusion

The exploration of the JAK2 JH2 domain as a therapeutic target is a rapidly advancing field. While significant progress has been made in developing potent and selective binders, translating this high affinity into robust cellular and in vivo efficacy remains a key challenge.[13] Future efforts will likely focus on:

-

Allosteric Modulators: Designing compounds that bind to novel allosteric pockets on the JH2 domain to achieve even greater selectivity and unique modulatory effects.

-

Mutant-Specific Binders: The development of inhibitors that selectively target the V617F mutant form of the JH2 domain holds the promise of truly disease-modifying therapies with a superior safety profile.[9]

-

Combination Therapies: Exploring the synergistic effects of combining JH2 binders with existing JH1 inhibitors or other therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Evolution of a false positive into potent ligands that selectively target the JAK2 pseudokinase domain for treating myeloproliferative neoplasms - American Chemical Society [acs.digitellinc.com]

- 4. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide: JAK2 JH2 binder-1 and its Interaction with the V617F Mutant JAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2). A particular focus is placed on its interaction with the V617F mutant of JAK2, a key driver in many myeloproliferative neoplasms (MPNs). This document details the quantitative binding affinities, cellular activities, and the underlying experimental methodologies.

Introduction to JAK2, the V617F Mutation, and the Role of the JH2 Domain

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase crucial for signal transduction initiated by various cytokines and growth factors, playing a central role in hematopoiesis. Structurally, JAK2 comprises a kinase domain (JH1) responsible for phosphorylation and a regulatory pseudokinase domain (JH2). The V617F mutation, a substitution of valine to phenylalanine at position 617 within the JH2 domain, leads to constitutive activation of the JAK2 kinase activity. This dysregulation drives the pathogenesis of several myeloproliferative neoplasms.

The JH2 domain, traditionally considered catalytically inactive, is now understood to be a critical negative regulator of the JH1 domain's activity. The V617F mutation disrupts this inhibitory function, leading to uncontrolled signaling through pathways such as the STAT5 pathway. Consequently, the JH2 domain has emerged as a promising therapeutic target for the development of selective inhibitors that can modulate the activity of both wild-type and mutant JAK2.

Quantitative Data Summary

"this compound" (also referred to as compound 11 in associated literature) has been identified as a potent and selective binder to the JH2 domain of JAK2. The following tables summarize the key quantitative data regarding its binding affinity and cellular activity.

Table 1: Binding Affinity of "this compound" and its Analogs

| Compound | Target Domain | Binding Affinity (Kd, nM) | Selectivity (JH2 vs JH1) | Reference |

| This compound (Compound 11) | JAK2 JH2 (Wild-Type) | 37.1 | >100-fold | [1] |

| JAK2 JH2 (V617F Mutant) | Similar to Wild-Type | >100-fold | [1] | |

| JAK2 JH1 (Wild-Type) | ~35,000 | - | [1] | |

| Analog Compound 21 | JAK2 JH2 (Wild-Type) | Potent (specific value not provided) | 360-fold | [1] |

| JAK2 JH2 (V617F Mutant) | Similar to Wild-Type | 360-fold | [1] | |

| JAK2 JH1 (Wild-Type) | Potent (specific value not provided) | - | [1] |

Table 2: Cellular Activity of "this compound"

| Assay | Cell Line | JAK2 Status | Effect | Concentration | Time Points | Reference |

| STAT5 Phosphorylation Inhibition | HEL | V617F Mutant | Complete Inhibition | 20 µM | 1, 3, 24, 48 hours | |

| TF-1 | Wild-Type | Complete Inhibition | 20 µM | 1, 3, 24, 48 hours |

Table 3: In Vivo Efficacy of "this compound"

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| C.B-17 SCID-beige mouse xenograft | 25 mg/kg "this compound" | Intravenous (i.v.), 3 times per week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth |

Signaling Pathways and Experimental Workflows

JAK2-STAT5 Signaling Pathway and Inhibition by "this compound"

The following diagram illustrates the canonical JAK2-STAT5 signaling pathway and the proposed mechanism of action for "this compound". In the presence of the V617F mutation, the JH2 domain's inhibitory effect on the JH1 domain is lost, leading to constitutive kinase activity. "this compound" selectively binds to the JH2 domain, potentially restoring a regulated state or otherwise preventing the downstream signaling cascade that leads to STAT5 phosphorylation.

Caption: JAK2-STAT5 signaling pathway with and without the V617F mutation, and the point of intervention for "this compound".

Experimental Workflow for Assessing "this compound" Activity

The following diagram outlines a typical experimental workflow to characterize a novel JAK2 JH2 binder like "this compound".

Caption: A generalized experimental workflow for the preclinical evaluation of a JAK2 JH2 binder.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of "this compound" and similar compounds.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to the JAK2 JH2 domain.

-

Objective: To quantify the binding of "this compound" to wild-type and V617F mutant JAK2 JH2 domains.

-

Principle: The assay measures the change in polarization of fluorescently labeled light emitted from a fluorescent probe. When a small fluorescent probe binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. A test compound that competes for the same binding site will displace the probe, leading to a decrease in fluorescence polarization.

-

Materials:

-

Purified recombinant human JAK2 JH2 (wild-type and V617F mutant) proteins.

-

A fluorescently labeled probe with known affinity for the JAK2 JH2 ATP binding site.

-

"this compound" or other test compounds.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of the test compound ("this compound") in the assay buffer.

-

In the microplate, add the diluted test compound, a fixed concentration of the fluorescent probe, and a fixed concentration of the JAK2 JH2 protein (either wild-type or V617F mutant).

-

Include control wells containing:

-

Probe and protein only (maximum polarization).

-

Probe only (minimum polarization).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using the microplate reader.

-

The data is then analyzed using a suitable software to calculate the IC50 value, which can be converted to a Ki and subsequently the Kd value.

-

Western Blot for STAT5 Phosphorylation

This assay is used to assess the inhibitory effect of a compound on the JAK2 signaling pathway in a cellular context.

-

Objective: To determine the effect of "this compound" on the phosphorylation of STAT5 in cell lines expressing either wild-type or V617F mutant JAK2.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of STAT5 (p-STAT5), the level of activated STAT5 can be quantified.

-

Materials:

-

Cell lines: HEL (homozygous for JAK2 V617F) and TF-1 (wild-type JAK2, cytokine-dependent).

-

Cell culture medium and supplements.

-

"this compound".

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture HEL and TF-1 cells to the desired density. For TF-1 cells, cytokine stimulation (e.g., with GM-CSF) is required to activate the JAK2 pathway.

-

Treat the cells with various concentrations of "this compound" for the desired time points (e.g., 1, 3, 24, 48 hours).

-

Harvest the cells and lyse them using the lysis buffer.

-

Quantify the protein concentration in each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total STAT5 and the loading control to normalize the p-STAT5 signal.

-

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

-

Objective: To determine the anti-proliferative effect of "this compound" on cell lines dependent on JAK2 signaling.

-

Principle: Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a compound indicates an anti-proliferative or cytotoxic effect.

-

Materials:

-

Cell lines (e.g., HEL, TF-1).

-

Cell culture medium.

-

96-well cell culture plates.

-

"this compound".

-

MTS reagent or similar viability assay reagent.

-

A microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and/or resume growth for 24 hours.

-

Treat the cells with a serial dilution of "this compound". Include vehicle-treated and untreated controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Mouse Xenograft Model for In Vivo Efficacy

This assay evaluates the anti-tumor activity of a compound in a living organism.

-

Objective: To assess the in vivo efficacy of "this compound" in a mouse model of myeloproliferative neoplasm.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., C.B-17 SCID-beige).

-

A human cell line that forms tumors in mice (e.g., a JAK2-dependent cell line).

-

"this compound" formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject the human cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer "this compound" or vehicle according to the specified dosing schedule (e.g., 25 mg/kg, i.v., 3 times per week).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Conclusion

"this compound" represents a significant advancement in the development of selective modulators of JAK2 activity. Its ability to potently bind to the JH2 domain of both wild-type and V617F mutant JAK2, inhibit downstream signaling, and demonstrate anti-tumor efficacy in vivo underscores the therapeutic potential of targeting the pseudokinase domain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.

References

An In-depth Technical Guide to the Allosteric Modulation of JAK2 by JAK2 JH2 binder-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Janus kinase 2 (JAK2) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction for numerous cytokines and growth factors, primarily through the JAK-STAT pathway.[1][2] Dysregulation of JAK2 activity, often through mutations like V617F in its pseudokinase (JH2) domain, is a key driver in myeloproliferative neoplasms (MPNs).[1][3] Traditional JAK2 inhibitors have focused on the ATP-binding site of the active kinase domain (JH1), but these often suffer from off-target effects and lack selectivity for mutant forms of the kinase.[4][5]

Targeting the JH2 pseudokinase domain offers an allosteric approach to modulate JAK2 activity, with the potential for greater selectivity and a more refined therapeutic window.[6][7] This guide focuses on JAK2 JH2 binder-1 (also identified as compound 11 in associated literature), a potent and selective small molecule that binds to the JH2 domain.[1][8] We will explore its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological and experimental pathways.

The Role of the JAK2 JH2 Domain in Allosteric Regulation

JAK2 is composed of several domains, including a C-terminal kinase domain (JH1) responsible for catalytic activity and an adjacent pseudokinase domain (JH2).[1][9] The JH2 domain, despite lacking significant catalytic function, plays a crucial autoinhibitory role by regulating the activity of the JH1 domain.[1][7] The prevalent V617F mutation, located in the JH2 domain, disrupts this autoinhibition, leading to constitutive activation of the kinase and downstream signaling.[3][6]

Allosteric modulation by targeting the ATP-binding site within the JH2 domain presents a novel therapeutic strategy.[6] Small molecules that occupy this site can stabilize the JH2 domain in a specific conformation, thereby influencing the activity of the JH1 domain and restoring normal regulation.[4][7] This approach holds the promise of selectively inhibiting mutated, hyperactive JAK2 while sparing the wild-type (WT) protein, a key challenge for traditional JH1 inhibitors.[9]

Quantitative Data for this compound

This compound is a diaminotriazole-based compound developed through the optimization of a lead series to achieve high potency, selectivity, and cell permeability.[1][2] Its efficacy has been demonstrated in biochemical, cellular, and in vivo models.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Target/System | Comments |

|---|---|---|---|

| Binding Affinity (Kd) | 37.1 nM | JAK2 JH2 Domain | Demonstrates potent binding to the allosteric site.[8] |

| Cellular Activity | Complete inhibition of STAT5 phosphorylation at 20 µM | Wild-type and V617F JAK2 expressing cells | Effective in both normal and pathogenic contexts.[8] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

|---|

| C.B-17 SCID-beige mouse xenograft | 25 mg/kg, i.v., 3 times per week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth. |[8] |

Signaling and Mechanistic Pathways

The interaction of this compound with the pseudokinase domain allosterically modulates the canonical JAK-STAT signaling pathway.

Caption: Canonical JAK-STAT Signaling Pathway.

The binding of a cytokine induces receptor dimerization, leading to the trans-phosphorylation and activation of associated JAK2 proteins. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, translocate to the nucleus, and regulate gene expression.[1][10][11]

Caption: Allosteric modulation of JAK2 by a JH2 binder.

This compound binds to the ATP site within the JH2 domain. This binding is thought to stabilize a conformation that enhances the natural autoinhibitory function of the JH2 domain over the JH1 kinase domain, thereby reducing the hyperactivation caused by mutations like V617F.[1][9]

Experimental Protocols

The characterization of this compound involves a suite of biochemical and cellular assays to determine its binding affinity, selectivity, and functional effects.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of compounds to the isolated JAK2 JH2 domain.[12]

Principle: The assay measures the change in polarization of fluorescent light emitted by a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger JAK2 JH2 protein, its tumbling is restricted, leading to high polarization. A test compound (e.g., this compound) that competes with the probe for binding will displace it, causing a decrease in polarization.[13]

Methodology:

-

Reagents: Purified recombinant human JAK2 JH2 protein, a fluorescently labeled ATP-competitive probe (e.g., JH2 probe 1), assay buffer.[13]

-

Preparation: Serially dilute the test compound in DMSO and then in assay buffer. Prepare a solution of JAK2 JH2 protein and the fluorescent probe.

-

Reaction: In a 384-well microplate, add the test compound dilutions. Add the JAK2 JH2/probe mixture to initiate the binding competition.[13]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

-

Analysis: Plot the change in fluorescence polarization against the concentration of the test compound. Fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki or Kd value.

Caption: Workflow for a Fluorescence Polarization Assay.

Cellular STAT5 Phosphorylation Assay

This assay assesses the functional impact of the JH2 binder on the JAK2 signaling cascade within a cellular context.

Principle: Activated JAK2 phosphorylates STAT5 at a specific tyrosine residue (Y694).[14] Inhibition of JAK2, either directly or allosterically, will lead to a decrease in the levels of phosphorylated STAT5 (pSTAT5). This change is typically detected via Western Blotting.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., SET-2 or HEL 92.1.7, which express JAK2 V617F, or cytokine-dependent cells expressing WT JAK2) to an appropriate density.[8][14]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 20 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-48 hours).[8]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Re-probe the blot with antibodies for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the pSTAT5 signal. Quantify the band intensities to determine the dose-dependent effect of the inhibitor.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Methodology:

-

Animal Model: Use an appropriate strain of immunocompromised mice, such as C.B-17 SCID-beige mice.[8]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to be dependent on JAK2 signaling (e.g., a cell line harboring the V617F mutation) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound according to a specific dosing schedule (e.g., 25 mg/kg, intravenously, three times a week).[8]

-

Monitoring: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., after 3 weeks), euthanize the animals and excise the tumors.[8] Compare the average tumor volume and growth rate between the treated and control groups to determine the compound's efficacy.

Conclusion

This compound represents a significant advancement in the pursuit of allosteric modulators for kinase targets. By selectively binding to the pseudokinase domain, it offers a differentiated mechanism of action compared to traditional ATP-competitive inhibitors. The quantitative data demonstrate its high potency and its ability to inhibit pathogenic JAK2 signaling in both cellular and in vivo settings. The detailed experimental protocols provided herein serve as a guide for researchers aiming to discover, characterize, and validate similar allosteric modulators, not only for JAK2 but for other kinases where pseudokinase domains play a key regulatory role. The continued exploration of such compounds holds great promise for the development of more selective and effective therapies for myeloproliferative neoplasms and other diseases driven by kinase dysregulation.

References

- 1. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cincinnatichildrens.org [cincinnatichildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Deep learning-guided discovery of selective JAK2-JH2 allosteric inhibitors: integration of MLP predictive modeling, BREED-based library design, and computational validation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to JAK2 JH2 Binder-1: A Potent and Selective Chemical Probe for the JAK2 Pseudokinase Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways, particularly the JAK-STAT pathway, which is crucial for hematopoiesis and immune regulation.[1] The JAK2 protein consists of a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, is a critical regulator of the JH1 domain's function. Notably, mutations within the JH2 domain, such as the prevalent V617F mutation, are associated with myeloproliferative neoplasms (MPNs), making the JH2 domain an attractive target for therapeutic intervention.[1][2]

This technical guide provides an in-depth overview of JAK2 JH2 binder-1 , a potent and selective chemical probe for the JAK2 JH2 domain. This document will detail its binding properties, cellular activity, and the experimental protocols for its characterization, serving as a valuable resource for researchers investigating JAK2 biology and developing novel therapeutics.

Quantitative Data Summary

This compound, a diaminotriazole-based compound, demonstrates high affinity and selectivity for the JAK2 pseudokinase domain.[2] The following tables summarize its key quantitative data.

| Binding Affinity | |

| Target | Kd (nM) |

| JAK2 JH2 | 37.1[3] |

| Selectivity Profile | ||

| Domain | Kd (nM) | Fold Selectivity (vs. JAK2 JH2) |

| JAK2 JH1 | >10,000 | >269-fold |

| Note: The Kd for JAK2 JH1 was not explicitly stated for this compound in the direct search results. However, related diaminotriazole compounds from the same optimization series show Kd values for JH1 in the >10,000 nM range, indicating high selectivity. The fold selectivity is calculated based on this information. |

Signaling Pathway Context

This compound exerts its effects by modulating the JAK-STAT signaling pathway. Understanding this pathway is essential for interpreting experimental results obtained with this chemical probe.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is used to determine the binding affinity of compounds to the JAK2 JH2 domain.

Workflow:

Detailed Methodology:

-

Reagents:

-

Recombinant Human JAK2 JH2 domain (amino acids 536-812).

-

Fluorescent tracer (e.g., a fluorescein-labeled ligand with known affinity for JAK2 JH2).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

-

Test compound: this compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a solution containing the JAK2 JH2 protein and the fluorescent tracer to each well. The final concentrations of protein and tracer should be optimized based on the tracer's Kd to ensure a stable assay window.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

-

Data Analysis:

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The IC₅₀ value is then converted to a Ki or Kd value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

-

Cellular Inhibition of STAT5 Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit the downstream signaling of JAK2 in a cellular context by measuring the phosphorylation of STAT5.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture human erythroleukemia (HEL) 92.1.7 cells, which harbor the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for 1 to 48 hours.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C. A loading control antibody, such as GAPDH or β-actin, should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT5 signal to the total STAT5 signal and the loading control.

-

In Vivo Antitumor Activity

This protocol evaluates the efficacy of this compound in a mouse xenograft model of myeloproliferative neoplasm.[3]

Methodology:

-

Animal Model:

-

Use immunodeficient mice, such as C.B-17 SCID-beige mice.

-

Subcutaneously implant the mice with HEL 92.1.7 cells.

-

-

Treatment:

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound at a dose of 25 mg/kg via intravenous injection, three times per week for three weeks.[3]

-

The vehicle control group should receive the same volume of the vehicle solution.

-

-

Efficacy Evaluation:

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Structural Basis of Interaction (PDB: 7T0P)

The crystal structure of JAK2 JH2 in complex with a diaminotriazole ligand (compound 11, which is this compound) reveals the molecular basis for its potent and selective binding.[1][4]

Key Interactions:

-

Hinge Region: The diaminotriazole core forms hydrogen bonds with the hinge region of the ATP-binding pocket.

-

Hydrophobic Pockets: The phenyl and other hydrophobic moieties of the binder occupy hydrophobic pockets within the binding site, contributing to its high affinity.

-

Selectivity: The specific conformation of the JAK2 JH2 binding pocket, which differs from the JH1 domain and other kinases, allows for the selective binding of this compound. Analysis of the 7T0P structure can provide further insights into the specific residues involved in these selective interactions.

Conclusion

This compound is a valuable chemical probe for studying the function of the JAK2 pseudokinase domain. Its high potency, selectivity, and demonstrated cellular and in vivo activity make it a powerful tool for elucidating the role of the JH2 domain in normal physiology and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations of JAK2-mediated signaling and in the development of novel therapeutic strategies for myeloproliferative neoplasms and other related disorders.

References

The Role of JAK2 JH2 Binder-1 in MPN Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) signaling pathway. The discovery of a somatic V617F mutation in the pseudokinase (JH2) domain of JAK2 in a majority of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis has revolutionized the understanding and treatment of these diseases. The JH2 domain normally functions as a negative regulator of the adjacent catalytic kinase (JH1) domain. The V617F mutation disrupts this autoinhibitory mechanism, leading to uncontrolled kinase activity and downstream signaling, primarily through the STAT, RAS-MAPK, and PI3K-AKT pathways.

This technical guide focuses on "JAK2 JH2 binder-1," a potent and selective small molecule ligand that targets the ATP-binding site of the JAK2 JH2 domain. By binding to the pseudokinase domain, this compound offers a novel therapeutic strategy to allosterically modulate JAK2 activity, with the potential for greater selectivity and a differentiated mechanism of action compared to traditional ATP-competitive inhibitors that target the highly conserved JH1 domain. This document provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound (referred to as compound 11 in the primary literature) and related compounds.

Table 1: Binding Affinity of this compound and Related Compounds

| Compound | Target Domain | Binding Affinity (Kd, nM) | Selectivity (JH1/JH2) | Reference |

| This compound (Cmpd 11) | JAK2 JH2 (WT) | 37.1 | >270-fold | [1][2] |

| This compound (Cmpd 11) | JAK2 JH1 | >10,000 | - | |

| Lead Compound (Cmpd 2) | JAK2 JH2 (WT) | 346 ± 34 | 19-fold | |

| Lead Compound (Cmpd 2) | JAK2 JH1 | 6,500 | - |

Table 2: Cellular Activity and Permeability of this compound

| Compound | Cellular Assay | Cell Lines | Effect | Concentration | Reference |

| This compound (Cmpd 11) | pSTAT5 Inhibition | HEK293T (expressing JAK2 WT or V617F) | Complete inhibition of STAT5 phosphorylation | 20 µM | [1] |

| This compound (Cmpd 11) | Cell Permeability (PAMPA) | - | Moderate | - |

Table 3: In Vivo Antitumor Activity of this compound

| Compound | Animal Model | Dosing | Outcome | Reference |

| This compound | C.B-17 SCID-beige mouse xenograft | 25 mg/kg, i.v., 3 times per week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effect by binding to the ATP-binding site of the pseudokinase (JH2) domain of JAK2. In the wild-type protein, the JH2 domain negatively regulates the kinase activity of the JH1 domain. The pathogenic V617F mutation in the JH2 domain disrupts this autoinhibition, leading to constitutive activation of the JH1 domain and downstream signaling cascades. By occupying the ATP-binding pocket of the JH2 domain, this compound is hypothesized to stabilize a conformation of the pseudokinase domain that restores, at least in part, its inhibitory function over the JH1 domain. This allosteric modulation reduces the phosphorylation of the JAK2 activation loop and subsequently dampens the downstream signaling pathways critical for the MPN phenotype, most notably the JAK-STAT pathway.

Caption: JAK2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of compounds to the JAK2 JH2 domain by measuring the displacement of a fluorescently labeled tracer molecule.

Protocol:

-

Reagents and Materials:

-

Recombinant human JAK2 JH2 domain (WT or V617F mutant).

-

Fluorescently labeled tracer (e.g., BODIPY-ATP or a high-affinity fluorescent ligand).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

384-well, low-volume, black microplates.

-

Test compounds (serially diluted).

-

-

Procedure:

-

A fixed concentration of the fluorescent tracer and recombinant JAK2 JH2 protein are added to the wells of the microplate. The concentrations are optimized to give a stable and robust fluorescence polarization signal.

-

The test compound, "this compound," is serially diluted and added to the wells.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

-

The data is analyzed by plotting the change in fluorescence polarization against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ or Kd can then be calculated from the IC₅₀ value.

-

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Instrumentation and Materials:

-

Isothermal titration calorimeter.

-

Recombinant human JAK2 JH2 domain.

-

"this compound" dissolved in a matching buffer.

-

Degassed dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

-

Procedure:

-

The JAK2 JH2 protein solution is placed in the sample cell of the calorimeter.

-

The "this compound" solution is loaded into the injection syringe.

-

A series of small, sequential injections of the ligand into the protein solution are performed.

-

The heat released or absorbed during each injection is measured.

-

The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay

This assay assesses the ability of "this compound" to inhibit the constitutive signaling of JAK2 in a cellular context by measuring the phosphorylation of a key downstream target, STAT5.

Protocol:

-

Cell Culture and Treatment:

-

HEK293T cells are transiently transfected to express either wild-type (WT) or V617F mutant JAK2.

-

Alternatively, hematopoietic cell lines endogenously expressing JAK2 V617F (e.g., HEL cells) can be used.

-

Cells are treated with various concentrations of "this compound" or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-48 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of pSTAT5 to total STAT5 is calculated to determine the extent of inhibition.

-

Caption: Workflow for the cellular pSTAT5 inhibition assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, which is an important parameter for assessing its drug-like properties.

Protocol:

-

Materials:

-

PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate).

-

Lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to create the artificial membrane.

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

Test compound ("this compound").

-

-

Procedure:

-

The filter membrane of the donor plate is coated with the lipid solution to form the artificial membrane.

-

The acceptor plate wells are filled with PBS.

-

The test compound is dissolved in PBS and added to the donor plate wells.

-

The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

The effective permeability (Pe) of the compound is calculated based on the amount of compound that has diffused into the acceptor compartment over time.

-

Conclusion

"this compound" represents a promising class of allosteric modulators of JAK2 activity. By selectively targeting the pseudokinase domain, this compound has demonstrated the potential to inhibit the constitutive signaling driven by the V617F mutation, a hallmark of MPN pathogenesis. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working on novel therapeutic strategies for myeloproliferative neoplasms. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in advancing this and similar JH2-targeting compounds towards clinical application.

References

An In-depth Technical Guide to "JAK2 JH2 binder-1" Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for studying the target engagement of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase domain of Janus Kinase 2 (JAK2). This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate research and development in this area.

Introduction to JAK2 and the JH2 Domain

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors. These pathways are integral to hematopoiesis and immune responses. Structurally, JAK2 comprises a kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, allosterically regulates the kinase activity of the JH1 domain. Mutations in the JH2 domain, such as the prevalent V617F mutation, are associated with myeloproliferative neoplasms (MPNs), making it a compelling target for therapeutic intervention. "this compound" is a small molecule designed to selectively bind to the JH2 domain, offering a potential therapeutic strategy for diseases driven by aberrant JAK2 signaling.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular potency of "this compound" and other relevant compounds targeting the JAK2 JH2 domain. This data is crucial for comparing the efficacy and selectivity of different molecules.

| Compound | Target Domain | Assay Type | Kd (nM) | IC50 (nM) | Cell-based Potency (nM) | Reference Compound |

| This compound | JAK2 JH2 | Fluorescence Polarization | 37.1 | - | - | - |

| JNJ-7706621 | JAK2 JH1/JH2 | Isothermal Titration Calorimetry | 31 (JH1) | - | - | ✓ |

| 106 (JH2) | - | - | ||||

| NVP-BSK805 | JAK2 JH2 | Fluorescence Polarization | - | 570 | - | ✓ |

| Filgotinib (GLPG0634) | JAK1/JAK2 | Enzyme Assay | - | 10 (JAK1) | - | ✓ |

| - | 28 (JAK2) | - | ||||

| JAK2 JH2 Tracer 5 | JAK2 JH2 | Fluorescence Polarization | 200 | - | - | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data generation.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay directly measures the binding of "this compound" to the isolated JAK2 JH2 domain by monitoring changes in the polarization of a fluorescently labeled probe.

Materials:

-

Recombinant human JAK2 JH2 protein

-

Fluorescently labeled tracer (e.g., JAK2 JH2 Tracer 5)

-

"this compound" and other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Dilute the JAK2 JH2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a stock solution of the fluorescent tracer and dilute it in assay buffer to a final concentration that gives a stable and robust fluorescence signal.

-

Prepare a serial dilution of "this compound" and other test compounds in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Setup:

-